molecular formula C22H22FN3O4S2 B2629590 2-((5-(3-(Azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone CAS No. 912906-45-7

2-((5-(3-(Azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone

Cat. No.: B2629590
CAS No.: 912906-45-7
M. Wt: 475.55
InChI Key: IHMKGFOBFVCCNT-UHFFFAOYSA-N
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Description

2-((5-(3-(Azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a 3-(azepan-1-ylsulfonyl)phenyl group at position 5 and a thioether-linked 4-fluorophenyl ethanone moiety at position 2.

Properties

IUPAC Name

2-[[5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O4S2/c23-18-10-8-16(9-11-18)20(27)15-31-22-25-24-21(30-22)17-6-5-7-19(14-17)32(28,29)26-12-3-1-2-4-13-26/h5-11,14H,1-4,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMKGFOBFVCCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-(Azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

  • Introduction of the Sulfonyl Azepane: : The azepane ring can be introduced via nucleophilic substitution reactions. Azepane can be sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine (TEA).

  • Thioether Formation: : The thioether linkage is typically formed by reacting a thiol with a halogenated precursor. This step often requires a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

  • Final Coupling with Fluorophenyl Group: : The final step involves coupling the intermediate with a fluorophenyl derivative, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-efficiency. This might involve continuous flow chemistry techniques, automated synthesis, and the use of more robust and scalable reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, potentially leading to ring opening or desulfonylation.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nitrating agents, and bases.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives or desulfonylated products.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound can serve as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties, make it a candidate for drug development. Its unique structure allows it to interact with various biological targets, potentially leading to new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional group diversity.

Mechanism of Action

The mechanism by which 2-((5-(3-(Azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring and sulfonyl group are known to engage in hydrogen bonding and other interactions with biological macromolecules, influencing pathways such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,3,4-oxadiazole derivatives with thioether-linked aryl ethanone substituents. Below is a detailed structural and functional comparison with analogous compounds from the evidence:

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Key Substituents Potential Bioactivity Insights Reference
2-((5-(3-(Azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone 1,3,4-Oxadiazole - 3-(Azepan-1-ylsulfonyl)phenyl
- 4-Fluorophenyl ethanone
Enhanced solubility from azepane; fluorophenyl improves metabolic stability.
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 1,2,4-Triazole - 4-(Phenylsulfonyl)phenyl
- 2,4-Difluorophenyl
Triazole core may offer distinct binding modes; difluorophenyl enhances lipophilicity.
1-(4-Methoxyphenyl)-2-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone 1,3,4-Oxadiazole - 2-Thienyl
- 4-Methoxyphenyl ethanone
Thienyl group may improve π-π stacking; methoxy enhances electron density.
2-[[5-[(4-ethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone 1,3,4-Oxadiazole - 4-Ethoxybenzyl
- 4-Methoxyphenyl ethanone
Ethoxybenzyl increases hydrophobicity; methoxyphenyl may modulate pharmacokinetics.
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone 1,3,4-Oxadiazole - Phenyl
- Trifluoromethylphenyl-piperazine
Trifluoromethyl and piperazine groups suggest CNS-targeting potential (e.g., serotonin receptors).
1-(4-Methylphenyl)-2-({5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone 1,3,4-Oxadiazole - 4-(Trifluoromethyl)phenyl
- 4-Methylphenyl ethanone
Trifluoromethyl group enhances electronegativity; methylphenyl improves membrane permeability.

Key Observations

Heterocyclic Core Variations :

  • The 1,3,4-oxadiazole core (target compound and ) is structurally rigid, favoring planar interactions with biological targets. In contrast, triazole derivatives (e.g., ) may exhibit conformational flexibility, impacting binding kinetics.

Substituent Effects: Azepane Sulfonyl vs. Fluorophenyl vs.

Biological Implications :

  • Compounds with trifluoromethyl groups (e.g., ) are often explored for CNS applications due to improved blood-brain barrier penetration.
  • Thienyl substituents (e.g., ) may enhance π-π interactions in enzyme-binding pockets.

Synthetic Methodology :

  • The target compound’s synthesis likely parallels methods in , involving sodium ethoxide-mediated nucleophilic substitution with α-halogenated ketones.

Biological Activity

The compound 2-((5-(3-(Azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Information

  • Molecular Formula : C22H22FN3O4S
  • Molecular Weight : 475.6 g/mol
  • CAS Number : 923122-21-8

Structural Representation

The compound features a complex structure that includes an azepan ring, a sulfonamide group, and an oxadiazole moiety, which are known to influence its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The incorporation of the oxadiazole and azepan moieties suggests potential interactions with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases.

In Vitro Studies

Recent studies have demonstrated the compound's potential as an AChE inhibitor. Using Ellman’s colorimetric method, it was found to exhibit significant inhibitory effects on both human AChE and BChE:

CompoundTarget EnzymeIC50 (μM)
2-((5-(3-(Azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanonehAChE0.907 ± 0.011
Other Compounds (e.g., SD-6)hAChE0.052 ± 0.010

These results indicate that the compound has a comparable efficacy to established inhibitors like donepezil.

Neuroprotective Effects

The neuroprotective properties of the compound were assessed in models of oxidative stress and neuroinflammation. The findings suggest that it may exert protective effects against neuronal cell death induced by oxidative stress, likely through modulation of inflammatory pathways.

Study on Neuroprotection

In a study examining the neuroprotective effects of various oxadiazole derivatives, the compound demonstrated significant reductions in neuronal apoptosis when administered in vitro under oxidative stress conditions. This suggests its potential utility in treating neurodegenerative diseases such as Alzheimer's.

Cholinesterase Inhibition Profile

A comparative analysis of several derivatives showed that modifications to the phenyl rings significantly influenced the inhibitory potency against AChE and BChE. The presence of electron-withdrawing groups (EWGs) at specific positions enhanced inhibitory activity:

CompoundEWG PositionhAChE IC50 (μM)
Compound A4-position1.5
Compound B3-position0.9

This structure-activity relationship indicates that careful modification can optimize the biological activity of similar compounds.

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